Chemical Structure Analysis of 2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline
Chemical Structure Analysis of 2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline
Part 1: Executive Summary & Structural Pharmacophore
The compound 2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline (PubChem CID: 45051409) represents a privileged scaffold in medicinal chemistry, combining a lipophilic quinoline core with a basic cyclic amine (pyrrolidine) and a hydrogen-bond accepting aryl ether. This specific substitution pattern places it within the 2-aryl-4-aminoquinoline class, a structural family historically significant for antimalarial activity (analogous to chloroquine), multidrug resistance (MDR) modulation, and more recently, antitubercular and anticancer applications.
This guide provides a rigorous technical breakdown of the synthesis, structural characterization, and physicochemical analysis of this molecule. It is designed to serve as a self-validating protocol for researchers synthesizing or analyzing this specific chemical entity.
Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 304.39 g/mol |
| Exact Mass | 304.1576 |
| LogP (Predicted) | ~4.4 (Highly Lipophilic) |
| pKa (Predicted) | ~8.5 (Pyrrolidine nitrogen / Quinoline N1 interaction) |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors |
| Topological Polar Surface Area | 25.0 |
Part 2: Synthetic Pathway & Methodology
The most robust synthetic route for 2,4-disubstituted quinolines involves the construction of the quinoline core followed by functionalization at the C4 position. The protocol below utilizes a modified Conrad-Limpach synthesis followed by Nucleophilic Aromatic Substitution (
Experimental Protocol
Step 1: Core Construction (2-(4-Methoxyphenyl)quinolin-4(1H)-one)
Rationale: Direct cyclization ensures correct regiochemistry at C2.
-
Reagents: Aniline (1.0 eq), Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (1.0 eq), Polyphosphoric acid (PPA).
-
Procedure: Condense aniline with the keto-ester in refluxing benzene/toluene with a Dean-Stark trap to form the enamine intermediate. Evaporate solvent.
-
Cyclization: Heat the intermediate in PPA at 120°C for 2 hours.
-
Workup: Pour onto crushed ice, neutralize with
. Filter the precipitate. -
Validation: Appearance of broad singlet (NH) in NMR at >11 ppm; Carbonyl stretch in IR ~1630
.[1]
Step 2: Activation (4-Chloro-2-(4-methoxyphenyl)quinoline)
Rationale: Conversion of the tautomeric 4-hydroxy group to a chloride creates a leaving group for the subsequent amine addition.
-
Reagents: Step 1 Product (1.0 eq),
(excess). -
Procedure: Reflux the quinolone in neat
for 3 hours. Monitor by TLC (disappearance of polar starting material). -
Workup: Carefully quench excess
into ice-water (Exothermic!). Extract with Dichloromethane (DCM). Wash with brine, dry over . -
Validation: Loss of Carbonyl/NH signals. Mass shift to M and M+2 (3:1 ratio) for Chlorine isotope pattern.
Step 3: Functionalization (2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline)
Rationale:
-
Reagents: 4-Chloro intermediate (1.0 eq), Pyrrolidine (3.0 eq), Isopropanol or DMF.
-
Procedure: Reflux in isopropanol for 6-12 hours. The basicity of pyrrolidine drives the reaction; excess amine acts as the acid scavenger.
-
Purification: Evaporate solvent. Redissolve in DCM, wash with water to remove pyrrolidine salts. Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (SiO2, Hexane:EtOAc).
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from raw materials to the final aminoquinoline derivative.
Part 3: Analytical Characterization (The "Fingerprint")
To validate the structure, researchers must confirm the presence of three distinct domains: the quinoline core, the para-substituted phenyl ring, and the aliphatic pyrrolidine ring.
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Proton ( | Multiplicity | Integration | Assignment / Structural Logic | |
| H-8 (Quin) | 8.05 - 8.15 | Doublet (d) | 1H | Deshielded by Quinoline Nitrogen (peri-effect). |
| H-2', H-6' (Ph) | 8.00 - 8.10 | Doublet (d) | 2H | Ortho to quinoline; part of AA'BB' system. |
| H-5 (Quin) | 7.90 - 7.95 | Doublet (d) | 1H | Peri-position to pyrrolidine (steric influence). |
| H-3 (Quin) | 7.05 - 7.10 | Singlet (s) | 1H | Critical Diagnostic. The isolated proton on the pyridine ring. |
| H-3', H-5' (Ph) | 6.95 - 7.05 | Doublet (d) | 2H | Ortho to Methoxy group (shielded). |
| H-6, H-7 (Quin) | 7.30 - 7.60 | Multiplet (m) | 2H | Aromatic core protons.[1] |
| -OCH3 | 3.85 - 3.90 | Singlet (s) | 3H | Characteristic Methoxy peak. |
| Pyrrolidine | 3.50 - 3.65 | Broad (m) | 4H | Protons adjacent to Nitrogen ( |
| Pyrrolidine | 1.95 - 2.10 | Multiplet (m) | 4H | Distal aliphatic protons ( |
Mass Spectrometry (ESI-MS)
-
Molecular Ion (
): 305.16 m/z[3] -
Fragmentation Pattern:
-
m/z 236: Loss of the pyrrolidine ring (C4-N bond cleavage).
-
m/z 221: Subsequent loss of methyl radical from the methoxy group (typical of anisole derivatives).
-
m/z 70: Pyrrolidinium ion (common low mass fragment).
-
Structural Logic Verification
-
The "3-H" Singlet: In 2,4-disubstituted quinolines, position 3 is unsubstituted. This must appear as a sharp singlet. If it is a doublet, substitution has occurred at the wrong position.
-
Pyrrolidine Broadening: The
-protons of the pyrrolidine ring often appear broadened due to restricted rotation around the bond, caused by steric clash with the H-5 proton.
Part 4: Biological & Pharmacological Context
While this specific molecule is often a library compound, its structure dictates specific biological interactions based on the Quinoline SAR (Structure-Activity Relationship) .
Mechanism of Action (Hypothetical & Scaffold-Based)
-
Lysosomotropic Accumulation: The basic pyrrolidine nitrogen (
) allows the molecule to become protonated in acidic organelles (lysosomes/food vacuoles). This is the primary mechanism for antimalarial activity (inhibiting hemozoin formation) and autophagy inhibition in cancer cells. -
MDR Reversal: The lipophilic domains (quinoline + phenyl) combined with a basic center allow interaction with P-glycoprotein (P-gp). Analogous compounds block P-gp efflux pumps, resensitizing resistant cancer cells to chemotherapy.
-
DNA Intercalation: The planar tricyclic aromatic system (if we consider the coplanarity of the phenyl ring) can intercalate into DNA base pairs, potentially inhibiting Topoisomerase II.
Signaling Pathway Interaction
The diagram below illustrates the potential interference of this scaffold with the Autophagy/Lysosomal pathway, a common target for lipophilic weak bases.
Figure 2: Mechanism of Lysosomotropic "Ion Trapping" common to 4-aminoquinolines.
References
-
PubChem Database. 2-(4-methoxyphenyl)-4-(1-pyrrolidinyl)quinoline (CID 45051409).[3] National Center for Biotechnology Information. [Link]
-
Kouzi, S. A., et al. (2020). Synthesis and Biological Evaluation of Quinoline Derivatives as Potential Anticancer Agents.[4][5] Molecules.[6][3][7][2][8][9][10][11][12] (General reference for 2-aryl-4-aminoquinoline synthesis). [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[4] Current Medicinal Chemistry. (Source for Quinoline SAR and pharmacophore analysis). [Link]
-
Egan, T. J. (2008). Haemozoin formation as a target for the rational design of new antimalarials. Drug Design Reviews. (Mechanistic grounding for lysosomotropic properties). [Link]
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